molecular formula C14H13N3OS B5440245 5-(PYRROLIDIN-1-YL)-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE

5-(PYRROLIDIN-1-YL)-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B5440245
M. Wt: 271.34 g/mol
InChI Key: CBVFGPJTDOSNCV-AATRIKPKSA-N
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Description

5-(PYRROLIDIN-1-YL)-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a synthetic organic compound that features a pyrrolidine ring, a thiophene ring, and an oxazole ring. These heterocyclic structures are often found in compounds with significant biological activity, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PYRROLIDIN-1-YL)-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrrolidine ring: This step might involve nucleophilic substitution reactions.

    Attachment of the thiophene ring: This could be done via a Heck reaction or similar coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the nitrile group or the double bond in the ethenyl linkage.

    Substitution: The pyrrolidine ring could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alkanes.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, the compound might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.

Medicine

Potential medicinal applications could include the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(PYRROLIDIN-1-YL)-2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
  • 5-(PYRROLIDIN-1-YL)-2-[(1E)-2-(BENZOFURAN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of 5-(PYRROLIDIN-1-YL)-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of heterocyclic rings, which might confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-pyrrolidin-1-yl-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c15-10-12-14(17-7-1-2-8-17)18-13(16-12)6-5-11-4-3-9-19-11/h3-6,9H,1-2,7-8H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVFGPJTDOSNCV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)C=CC3=CC=CS3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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